Methotrexyl Tobramycin Amide
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Overview
Description
Methotrexyl Tobramycin Amide is a biochemical compound with a molecular formula of C38H57N13O13 and a molecular weight of 903.94 . It is primarily used in proteomics research and has applications in various scientific fields . This compound is a combination of methotrexate, an antimetabolite and antifolate drug, and tobramycin, an aminoglycoside antibiotic.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methotrexyl Tobramycin Amide involves the formation of an amide bond between methotrexate and tobramycin. This can be achieved through various methods, including:
Amide Condensation: This method uses condensing agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) to facilitate the formation of the amide bond.
Acid Halide Method: This involves the reaction of acid halides (such as acyl chlorides) with amines to form amides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Methotrexyl Tobramycin Amide undergoes various chemical reactions, including:
Reduction: The amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as reagents.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Major Products:
Hydrolysis: Produces methotrexate and tobramycin.
Reduction: Produces the corresponding amine derivatives of methotrexate and tobramycin.
Scientific Research Applications
Methotrexyl Tobramycin Amide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methotrexyl Tobramycin Amide involves the combined effects of its components:
Comparison with Similar Compounds
Methotrexyl Tobramycin Amide can be compared with other similar compounds such as:
Methotrexate: An antimetabolite and antifolate drug used in cancer therapy and autoimmune diseases.
Tobramycin: An aminoglycoside antibiotic used to treat bacterial infections.
Uniqueness: The uniqueness of this compound lies in its dual functionality, combining the anticancer properties of methotrexate with the antibacterial effects of tobramycin, making it a potential candidate for combination therapy .
Properties
Molecular Formula |
C38H57N13O13 |
---|---|
Molecular Weight |
903.9 g/mol |
IUPAC Name |
5-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methylamino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H57N13O13/c1-51(12-15-10-46-33-26(47-15)32(43)49-38(44)50-33)16-4-2-14(3-5-16)34(58)48-20(35(59)60)6-7-24(54)45-11-22-21(53)9-19(41)36(61-22)63-30-17(39)8-18(40)31(29(30)57)64-37-28(56)25(42)27(55)23(13-52)62-37/h2-5,10,17-23,25,27-31,36-37,52-53,55-57H,6-9,11-13,39-42H2,1H3,(H,45,54)(H,48,58)(H,59,60)(H4,43,44,46,49,50)/t17-,18+,19+,20?,21-,22+,23+,25-,27+,28+,29-,30+,31-,36+,37+/m0/s1 |
InChI Key |
WENDJUQBUYEFLU-WRYHHRLISA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC[C@@H]4[C@H](C[C@H]([C@H](O4)O[C@@H]5[C@H](C[C@H]([C@@H]([C@H]5O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)N)O)N)N)N)O)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCC4C(CC(C(O4)OC5C(CC(C(C5O)OC6C(C(C(C(O6)CO)O)N)O)N)N)N)O)C(=O)O |
Origin of Product |
United States |
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